molecular formula C9H10ClF2N B2979453 3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride CAS No. 2470439-67-7

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride

Cat. No.: B2979453
CAS No.: 2470439-67-7
M. Wt: 205.63
InChI Key: WQIVZDYVPAOXEK-UHFFFAOYSA-N
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Description

3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted at the 3-position with both a fluorine atom and a 4-fluorophenyl group. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

3-fluoro-3-(4-fluorophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIVZDYVPAOXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride typically involves the reaction of 4-fluorobenzylamine with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects :
    • Fluorine atoms improve metabolic stability and electronegativity, while aryl groups enhance aromatic interactions. The trifluoromethyl group in analogs increases lipophilicity but may reduce synthetic accessibility .
  • Salt Forms : Hydrochloride salts improve solubility for biological testing, whereas oxalate salts (e.g., 73k) may optimize crystallinity for X-ray studies .

Biological Activity

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fluorinated azetidine ring, which enhances its biological activity through improved binding affinity to various molecular targets. The presence of fluorine atoms in the structure contributes to its unique chemical properties, influencing both its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The fluorine substituents increase the compound's lipophilicity, which may enhance cellular permeability and target binding. Studies indicate that it may act as an inhibitor of monoacylglycerol lipase (MAGL), a key enzyme involved in the endocannabinoid system, which has implications for pain management and neuroprotection .

Biological Activity Overview

The following table summarizes the biological activities observed for this compound:

Activity Type Description Reference
Enzyme InhibitionInhibits MAGL with nanomolar affinity, potentially affecting pain pathways
Anticancer PotentialExhibits cytotoxic effects against various cancer cell lines with IC50 values comparable to standard treatments
Antimicrobial ActivityInvestigated for potential use as an antimicrobial agent

Case Studies and Research Findings

  • Inhibition of Monoacylglycerol Lipase (MAGL) :
    • A study demonstrated that this compound showed significant inhibition of MAGL activity at concentrations as low as 9.26 nM. This inhibition could lead to increased levels of endocannabinoids, providing therapeutic benefits in conditions such as chronic pain and inflammation .
  • Anticancer Activity :
    • Research indicated that this compound exhibits cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 2.78 µM, demonstrating potential superiority over established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in drug discovery aimed at combating resistant bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Name Key Features Biological Activity
3-Fluoro-3-(3-fluorophenyl)azetidineSimilar structure but different fluorine positioningModerate anticancer activity
3-Fluoroazetidine;hydrochlorideLacks phenyl substitutionLimited enzyme inhibition

The positioning of the fluorine atoms in this compound is critical for its enhanced binding affinity and selectivity compared to related compounds.

Q & A

Q. What are the key considerations for synthesizing 3-fluoro-3-(4-fluorophenyl)azetidine hydrochloride, and how do structural analogs inform reaction optimization?

Synthesis requires careful selection of fluorinated precursors and controlled azetidine ring formation. For example, the synthesis of structurally related fluorophenylhydrazine hydrochlorides (e.g., 3-fluorophenylhydrazine hydrochloride) involves coupling fluorinated aromatic amines with hydrazine derivatives under acidic conditions . Key parameters include:

  • Temperature control to avoid decomposition (e.g., mp 250°C for 4-fluorophenylhydrazine hydrochloride ).
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Purification via recrystallization or column chromatography to isolate the hydrochloride salt.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Mass Spectrometry : Use high-resolution MS (e.g., NIST Standard Reference Database 69) to confirm molecular weight and fragmentation patterns. Note that reference spectra may not exist, requiring cross-validation with computational tools .
  • NMR : 19F^{19}\text{F} NMR is critical for identifying fluorine substituents, while 1H^{1}\text{H} NMR resolves azetidine ring protons.
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) can assess purity, though fluorinated compounds may require alternative detection methods (e.g., charged aerosol detection).

Q. How should researchers handle safety risks associated with this compound?

Refer to SDS guidelines for azetidine hydrochlorides, which typically include:

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles .
  • Storage: Cool (0–6°C), dry conditions to prevent degradation .
  • Hazard codes: P201 ("Obtain special instructions before use") and P210 ("Avoid heat/sparks/open flames") .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for synthesizing fluorinated azetidines?

ICReDD’s reaction design framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to optimize synthetic routes. For example:

  • Calculate Gibbs free energy profiles to identify rate-limiting steps in azetidine ring closure.
  • Use cheminformatics tools to screen solvents and catalysts that stabilize intermediates .
  • Validate predictions with small-scale experiments (e.g., microreactor trials) .

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?

  • Reproducibility : Cross-check data across labs using standardized protocols (e.g., NIST’s calibration procedures for thermal analysis) .
  • Crystallography : Single-crystal X-ray diffraction can confirm structural homogeneity, as impurities often skew melting points .
  • Solubility Studies : Use dynamic light scattering (DLS) to assess aggregation in polar/nonpolar solvents.

Q. How can researchers optimize reaction conditions for enantioselective synthesis of fluorinated azetidines?

  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry during ring closure.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism.
  • DoE (Design of Experiments) : Apply factorial design to variables like temperature, pressure, and catalyst loading .

Q. What are the challenges in scaling up fluorinated azetidine synthesis while maintaining yield and purity?

  • Process Intensification : Use continuous-flow reactors to manage exothermic reactions and improve heat transfer .
  • Byproduct Mitigation : Implement in-line FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time.
  • Waste Management : Segregate halogenated waste (e.g., fluorinated byproducts) for specialized disposal .

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